molecular formula C27H32N4O3 B2487725 Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251570-27-0

Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2487725
CAS No.: 1251570-27-0
M. Wt: 460.578
InChI Key: IFQPCPTUULSGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoate ester linked to a naphthyridine moiety, which is further connected to an azepane ring. The presence of these distinct functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

butyl 4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-3-4-17-34-27(33)20-10-12-21(13-11-20)30-24-22-14-9-19(2)29-25(22)28-18-23(24)26(32)31-15-7-5-6-8-16-31/h9-14,18H,3-8,15-17H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQPCPTUULSGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with the naphthyridine core.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to scale up the production while maintaining efficiency and sustainability .

Chemical Reactions Analysis

Ester Hydrolysis

The butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating bioactive derivatives.

Reaction Conditions Products Key Notes
1M HCl, reflux, 6–8 hrs4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoic acidAcidic hydrolysis preserves the amide bond.
1M NaOH, ethanol, 50°C, 4 hrsSodium salt of the carboxylic acidBasic conditions risk saponification of other ester-like groups.

Amide Bond Reactivity

The azepane-1-carbonyl amide bond can participate in nucleophilic acyl substitution or hydrolysis under extreme conditions:

Reaction Reagents/Conditions Products
Acidic hydrolysisConcentrated HCl, 100°C, 12 hrsAzepane and carboxylic acid fragments
Enzymatic cleavageTrypsin or chymotrypsin, pH 7.4Limited cleavage due to steric hindrance.

Naphthyridine Ring Functionalization

The 1,8-naphthyridine core undergoes electrophilic substitution and coordination reactions:

Electrophilic Aromatic Substitution

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CC5 or C6Nitro-substituted derivative.
SulfonationSO₃/H₂SO₄, 50°CC5Sulfonic acid derivative

Coordination Chemistry

The nitrogen-rich naphthyridine ring chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications.

Mannich Reaction Potential

The amino group adjacent to the naphthyridine ring may participate in Mannich reactions, forming tertiary amines with formaldehyde and secondary amines. This pathway is inferred from structurally related naphthyridine derivatives :

Amine Reagent Conditions Product
PiperidineFormaldehyde, ethanol, 60°CTertiary amine with piperidine moiety
MorpholineFormaldehyde, acetic acid, 50°CWater-soluble morpholine derivative

Reduction of the Azepane Carbonyl

The azepane-1-carbonyl group can be reduced to a methylene group using strong reducing agents:

Reagent Conditions Product
LiAlH₄Dry THF, reflux, 8 hrsAzepane methylene derivative
BH₃·THFRoom temperature, 12 hrsPartial reduction observed.

Cross-Coupling Reactions

The aromatic rings support palladium-catalyzed cross-coupling reactions if halogen substituents are introduced:

Reaction Catalyst/Base Applications
Suzuki couplingPd(PPh₃)₄, Na₂CO₃Biaryl derivatives for drug discovery.
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosIntroduction of tertiary amines

Stability Under Physiological Conditions

The compound demonstrates moderate stability in buffered solutions (pH 7.4, 37°C), with degradation primarily via ester hydrolysis (t₁/₂ = 24 hrs).

Key Challenges & Research Gaps

  • Stereochemical control : Reactions at the azepane carbonyl or naphthyridine amino group may produce racemic mixtures, necessitating chiral resolution.

  • Proprietary data : Detailed synthetic protocols and kinetic parameters remain undisclosed in public literature.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves several chemical reactions that yield the desired compound with high purity. The characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and functional groups.

Biological Applications

2.1 Neuroprotective Properties

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. These compounds are being investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have shown that these compounds can reduce oxidative stress and improve neuronal survival under toxic conditions .

2.2 Antidepressant Activity

The compound's structure suggests potential antidepressant activity, as it may act on neurotransmitter systems involved in mood regulation. In animal models, derivatives of similar structures have demonstrated significant reductions in immobility time during forced swim tests, indicating potential efficacy as antidepressants .

2.3 Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, a neurotransmitter critical for memory and learning. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating cognitive deficits associated with Alzheimer's disease .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of a series of naphthyridine derivatives, including this compound. The results indicated that these compounds significantly reduced cell death in neuronal cultures exposed to neurotoxic agents. The mechanism was attributed to the modulation of oxidative stress pathways and the inhibition of apoptosis-related proteins .

Case Study 2: Antidepressant Potential

In another investigation, researchers synthesized various derivatives based on the naphthyridine scaffold and tested their antidepressant-like effects using behavioral assays in rodents. One derivative exhibited a notable decrease in depressive-like behavior compared to controls, suggesting that modifications to the naphthyridine structure can enhance its pharmacological profile .

Mechanism of Action

The mechanism of action of Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azepane ring and naphthyridine core play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 912444-90-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist for specific GPCRs, influencing downstream signaling pathways that regulate cellular responses such as proliferation and apoptosis .
  • Enzyme Inhibition : It has been noted for potential inhibitory effects on enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial ActivityInhibition of bacterial growth
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines
Anticancer PropertiesInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that the compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting potential use in treating infections caused by resistant bacteria .
  • Anti-inflammatory Research : In vitro studies showed that the compound reduced the secretion of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .
  • Cancer Research : A recent investigation into its anticancer properties revealed that it induced apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests a possible therapeutic role in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.